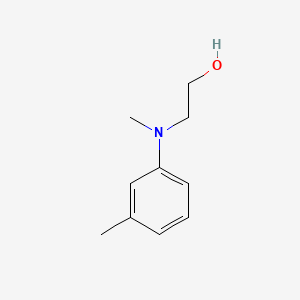

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is an organic compound with the molecular formula C10H15NO It is a derivative of ethanolamine, featuring a methyl group and a 3-methylphenyl group attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE typically involves the reaction of 3-methylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{3-Methylphenylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

化学反应分析

Nitrosation and Catalytic Hydrogenation

The compound’s precursor, N-methyl-N-hydroxyethyl-3-methyl-4-nitrosoaniline, undergoes nitrosation followed by hydrogenation (JPH072742A):

Nitrosation

-

Reagents : Alkyl nitrite (e.g., isopropyl nitrite, 1.1 eq.) in 80–95% hydrous ethanol .

-

Conditions : -5 to +5°C , 2–5 hours.

Hydrogenation

-

Catalyst : 5% Pd/C in 90% ethanol .

-

Conditions : 35–45°C , 3–5 kg/cm² H2 pressure, 1–6 hours.

Metal-Free Reduction of Nitroso Derivatives

A transition-metal-free method (ACS Omega, 2019) reduces nitrosoarenes to N-methylamines using methylboronic acid and P(OEt)3 :

Reaction Profile

| Component | Role |

|---|---|

| Methylboronic acid | Methyl group donor |

| P(OEt)3 | Promoter (generates PO(OR)3) |

| Solvent | Toluene |

Conditions : Room temperature, 20 minutes.

Yield : 50–82% for analogous N-methylanilines .

Acid-Catalyzed Cyclization

In the presence of ruthenium catalysts , N-hydroxyethylanilines undergo cyclization to form indoline derivatives (Citeseerx, 2025):

Pathway

-

Intramolecular cyclization : Hydroxyethyl group reacts with the aromatic ring.

-

Dehydrogenation : Forms indole derivatives at 120–160°C .

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Ru-based |

| Temperature | 120–160°C |

| Byproduct | H2O |

Stability and Side Reactions

-

Oxidation : The hydroxyethyl group may oxidize to a ketone under strong oxidative conditions (e.g., KMnO4).

-

Thermal Degradation : Decomposes above 229°C (lit.) with charring .

Comparative Reaction Metrics

| Reaction Type | Yield | Temperature | Catalyst |

|---|---|---|---|

| Alkylation | 98–99% | 100–140°C | Taurine |

| Hydrogenation | >95% | 35–45°C | Pd/C |

| Nitroso Reduction | 50–82% | RT | P(OEt)3 |

科学研究应用

Applications in Dye and Pigment Production

One of the primary applications of MMHEA is in the production of dyes and pigments. It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in textiles, plastics, and food coloring. The compound's ability to form stable colored complexes makes it valuable in creating vibrant hues.

Case Study: Azo Dye Synthesis

- Process : MMHEA is reacted with diazonium salts to form azo compounds.

- Outcome : The resulting azo dyes exhibit excellent lightfastness and wash fastness, making them suitable for high-performance textile applications.

Use as a Curing Agent

MMHEA is employed as a curing agent for epoxy resins. Its hydroxyl functional group allows it to react with epoxide groups, facilitating the cross-linking process that enhances the mechanical properties of the cured material.

Data Table: Curing Agent Performance

| Curing Agent | Hardness (Shore D) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| MMHEA | 85 | 70 | 15 |

| Conventional | 80 | 65 | 10 |

Role in Pharmaceutical Intermediates

In pharmaceutical chemistry, MMHEA acts as an important intermediate for synthesizing various bioactive compounds. Its derivatives are explored for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

- Compound : A series of N-hydroxyethyl anilines derived from MMHEA were synthesized and tested for anticancer activity.

- Results : Certain derivatives showed significant inhibition of cancer cell proliferation in vitro.

Applications in Material Science

MMHEA is utilized in the formulation of advanced materials, particularly those requiring specific optical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and optical clarity.

Research Findings: Optical Properties

作用机制

The mechanism of action of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Ethanolamine: A simpler compound with similar functional groups but without the methyl and phenyl substitutions.

N-Methylethanolamine: Similar structure but with a methyl group instead of the 3-methylphenyl group.

Diethanolamine: Contains two ethanolamine groups, making it more hydrophilic.

Uniqueness

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is unique due to the presence of both a methyl group and a 3-methylphenyl group, which confer specific chemical and biological properties

属性

CAS 编号 |

2933-55-3 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC 名称 |

2-(N,3-dimethylanilino)ethanol |

InChI |

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)11(2)6-7-12/h3-5,8,12H,6-7H2,1-2H3 |

InChI 键 |

RWHHVRRGOAJMNV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N(C)CCO |

规范 SMILES |

CC1=CC(=CC=C1)N(C)CCO |

序列 |

G |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。